molecular formula C21H19N5O3S B2980708 N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide CAS No. 309943-39-3

N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

Cat. No. B2980708
M. Wt: 421.48
InChI Key: ORLLRLCIYJQBFB-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One area of significant interest is the development of new anticancer agents. Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold, similar to the queried compound, have shown promise in inhibiting cancer cell growth. For example, certain derivatives have been synthesized with the aim of discovering new anticancer agents, demonstrating appreciable inhibition against various cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, at a concentration of 10 µM (Al-Sanea et al., 2020).

Antioxidant Activity

Moreover, coordination complexes constructed from pyrazole-acetamide derivatives, similar in structure to the compound , have been explored for their antioxidant activities. These complexes exhibited significant antioxidant activity in vitro, evaluated through DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Antitumor and Antimicrobial Activities

Another research focus has been on the synthesis of novel derivatives containing the pyrazole moiety for evaluating antitumor activity. Some derivatives were found to be more effective than reference drugs, indicating their potential as antitumor agents (Alqasoumi et al., 2009). Additionally, new heterocyclic compounds incorporating the antipyrine moiety, which is structurally related to the queried compound, have demonstrated antimicrobial activity, highlighting their potential in treating infections (Bondock et al., 2008).

Imaging and Diagnostic Applications

Furthermore, some compounds within this chemical class have been developed for imaging purposes, such as radioligands for positron emission tomography (PET), indicating their utility in diagnostic imaging and research (Dollé et al., 2008).

Molecular Docking Studies

Speculative analysis and molecular docking studies on closely related sulfonamide derivatives have also been performed to explore their potential as anti-amoebic agents, demonstrating the versatility of this chemical framework in targeting various biological molecules (Shukla & Yadava, 2020).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-29-16-9-7-14(8-10-16)11-22-18(27)13-30-21-24-19-17(12-23-25-19)20(28)26(21)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLLRLCIYJQBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

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